4-(3,3-Dimethyl-1-butynyl)-benzaldehyde (CAS: 173592-71-7): A Core Technical Guide for Synthesis and Advanced Applications
4-(3,3-Dimethyl-1-butynyl)-benzaldehyde (CAS: 173592-71-7): A Core Technical Guide for Synthesis and Advanced Applications
Executive Summary & Chemical Identity
In the landscape of modern synthetic organic chemistry and drug discovery, bifunctional building blocks are the cornerstone of modular synthesis. 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde (CAS: 173592-71-7) is a highly versatile, rigorously utilized intermediate [1]. Featuring both an electrophilic formyl group and a sterically shielded, lipophilic tert-butylalkynyl moiety, this compound serves as a critical linchpin in the development of targeted protein degraders (PROTACs), advanced fluorophores, and kinase inhibitors.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic datasheets. We will dissect the mechanistic causality of its synthesis, provide a self-validating experimental protocol, and explore its divergent downstream applications.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde |
| CAS Number | 173592-71-7 |
| Molecular Formula | C₁₃H₁₄O |
| Molecular Weight | 186.25 g/mol |
| SMILES String | O=CC1=CC=C(C#CC(C)(C)C)C=C1 |
| Storage Conditions | Sealed in dry, 2-8°C under inert atmosphere |
| Key Structural Features | Aryl aldehyde (electrophile), Internal alkyne (rigid linker), tert-butyl group (steric shield) |
Data compiled from standardized chemical databases and supplier specifications [1, 2].
Mechanistic Causality: The Sonogashira Cross-Coupling Pathway
The most robust and scalable method for synthesizing 4-(3,3-dimethyl-1-butynyl)-benzaldehyde is the Sonogashira cross-coupling of 4-bromobenzaldehyde with 3,3-dimethyl-1-butyne (tert-butylacetylene) [3, 4].
Why this specific catalytic system?
-
Catalyst Choice (Pd(PPh₃)₂Cl₂): While Pd(PPh₃)₄ is a common Pd(0) source, Pd(II) complexes like bis(triphenylphosphine)palladium(II) dichloride are vastly preferred here. Pd(II) is air-stable, easier to handle, and is reduced in situ to the active Pd(0) species by the alkyne or the amine base.
-
Co-Catalyst (CuI): Copper(I) iodide is essential for forming the highly nucleophilic copper acetylide intermediate. This drastically accelerates the transmetalation step, allowing the reaction to proceed at milder temperatures (70 °C) and preventing the degradation of the sensitive aldehyde group [4].
-
Base/Solvent (Triethylamine): Triethylamine (Et₃N) serves a dual purpose as both the solvent and the base required to deprotonate the terminal alkyne during the copper cycle.
Logical flow of the Pd/Cu-catalyzed Sonogashira coupling for CAS 173592-71-7 synthesis.
Self-Validating Experimental Protocol
To ensure high reproducibility and trustworthiness, the following step-by-step protocol incorporates built-in validation checks based on established academic methodologies [4].
-
Preparation: To an oven-dried, argon-purged Schlenk flask, add 4-bromobenzaldehyde (1.0 equiv, e.g., 10 mmol) and dissolve in anhydrous triethylamine (0.5 M concentration).
-
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%) and CuI (0.04 equiv, 4 mol%). Validation Check: The solution will immediately darken, indicating the formation of the active catalytic complexes.
-
Alkyne Addition: Slowly inject 3,3-dimethyl-1-butyne (1.2 equiv, 12 mmol) via syringe. The slight excess compensates for the high volatility of the alkyne.
-
Reaction Execution: Seal the flask and heat to 70 °C for 4 to 6 hours. Validation Check: Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the UV-active 4-bromobenzaldehyde spot confirms completion.
-
Workup: Cool to room temperature. The reaction mixture will contain a heavy precipitate (triethylammonium bromide). Filter the mixture through a pad of Celite/Silica to remove the palladium black and ammonium salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc gradient) to yield the pure aldehyde as a pale yellow to off-white solid.
Downstream Applications in Drug Discovery & Materials Science
The strategic value of 4-(3,3-dimethyl-1-butynyl)-benzaldehyde lies in its orthogonal reactivity. The alkyne is internal and sterically protected by the tert-butyl group, making it inert to many standard nucleophilic attacks. This allows chemists to selectively manipulate the aldehyde group.
-
Reductive Amination for PROTACs: The aldehyde easily reacts with primary or secondary amines (followed by reduction with NaBH(OAc)₃) to form stable amine linkages. The rigid alkyne acts as a precise spatial spacer in bifunctional degraders, while the tert-butyl group enhances the molecule's overall lipophilicity (LogP), aiding in cellular permeability.
-
Knoevenagel Condensations for Organic Electronics: Reacting the aldehyde with active methylene compounds (like malononitrile) yields highly conjugated push-pull systems. These are heavily utilized in the design of OLED materials and fluorescent probes.
-
Schiff Base Formation: Condensation with anilines yields imines, which serve as direct precursors to complex heterocycles (e.g., via A³-coupling or cycloadditions) used in kinase inhibitor libraries[3].
Divergent synthetic pathways and downstream applications of the core building block.
Analytical Validation & Quality Control
To ensure the scientific integrity of the synthesized batch, rigorous analytical validation is mandatory. The presence of the tert-butyl group provides a highly distinct, unmistakable singlet in ¹H-NMR, serving as an excellent internal reference for purity.
Table 2: Expected ¹H-NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Causality |
| ~ 9.98 | Singlet (s) | 1H | Aldehyde proton (-CHO): Highly deshielded due to the carbonyl oxygen. |
| ~ 7.80 | Doublet (d) | 2H | Aromatic protons (ortho to -CHO): Deshielded by the electron-withdrawing formyl group. |
| ~ 7.52 | Doublet (d) | 2H | Aromatic protons (ortho to alkyne): Less deshielded than the formyl-adjacent protons. |
| ~ 1.33 | Singlet (s) | 9H | tert-Butyl protons (-C(CH₃)₃): Massive upfield singlet, confirming successful alkyne coupling. |
LC-MS Validation: Electrospray ionization (ESI) should yield a strong [M+H]⁺ peak at m/z 187.1. If a peak at m/z 185 is observed, it may indicate unreacted starting materials or a debrominated side product. High-Performance Liquid Chromatography (HPLC) using a C18 column (Water/Acetonitrile gradient with 0.1% TFA) should demonstrate >98% purity before utilizing the compound in sensitive biological assays.
References
-
Almutairi, Tahani. "Synthesis and properties of novel porphyrin-based arrays." University of East Anglia Doctoral Thesis, 2015. Available at:[Link]
